

An In-depth Technical Guide to 6-Bromo-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-3-hydroxyquinolin-2(1H)-one

Cat. No.: B1377043

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential biological significance of **6-Bromo-3-hydroxyquinolin-2(1H)-one**. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

6-Bromo-3-hydroxyquinolin-2(1H)-one is a halogenated derivative of the quinolinone scaffold, a core structure found in numerous biologically active compounds. The physicochemical properties of this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₆ BrNO ₂	[1]
Molecular Weight	240.06 g/mol	[1]
IUPAC Name	6-bromo-3-hydroxyquinolin-2(1H)-one	[1]
CAS Number	1379330-67-2	[1]
Canonical SMILES	O=C1NC2=C(C=C(Br)C=C2)C=C1O	[1]

Note: Properties for the closely related isomer, 6-Bromo-4-hydroxyquinolin-2(1H)-one, include a predicted XLogP3 of 1.4 and a complexity of 264.[2][3]

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for **6-Bromo-3-hydroxyquinolin-2(1H)-one** is not readily available in the provided search results, a plausible route can be adapted from established methods for similar quinolinone structures, such as the synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one.[4] The following protocol outlines a proposed synthetic pathway.

2.1. Principle

The proposed synthesis is a multi-step process beginning with the condensation of a substituted aniline with a malonic acid equivalent, followed by a thermally-induced cyclization to form the quinolinone ring system. This approach is a variation of the Gould-Jacobs reaction.

2.2. Materials and Reagents

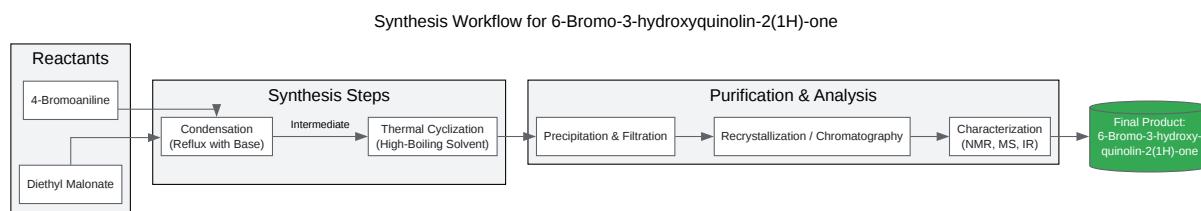
- 4-Bromoaniline
- Diethyl malonate
- Sodium methoxide
- Diphenyl ether
- Dowtherm A (or similar high-boiling point solvent)
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

- Standard laboratory glassware and apparatus

2.3. Step-by-Step Procedure

- Condensation:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1 eq.) in a minimal amount of a suitable solvent like toluene.
 - Add diethyl malonate (1.1 eq.) and a catalytic amount of a base such as sodium methoxide.
 - Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
- Work-up and Isolation of Intermediate:
 - Neutralize the mixture with a dilute solution of HCl.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous $MgSO_4$, and concentrate under reduced pressure to yield the crude intermediate, diethyl 2-((4-bromophenyl)amino)maleate.
- Cyclization:
 - Add the crude intermediate to a high-boiling point solvent such as diphenyl ether or Dowtherm A in a flask fitted with a distillation apparatus.
 - Heat the mixture to a high temperature (typically 240-260 °C). The ethanol formed during the cyclization will distill off.
 - Maintain this temperature for 30-60 minutes.
 - Monitor the reaction by TLC until the starting material is consumed.

- Purification:
 - Allow the mixture to cool, which should cause the product to precipitate.
 - Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain pure **6-Bromo-3-hydroxyquinolin-2(1H)-one**.


2.4. Characterization

The final product should be characterized by standard analytical techniques:

- ^1H NMR and ^{13}C NMR: To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of **6-Bromo-3-hydroxyquinolin-2(1H)-one**.

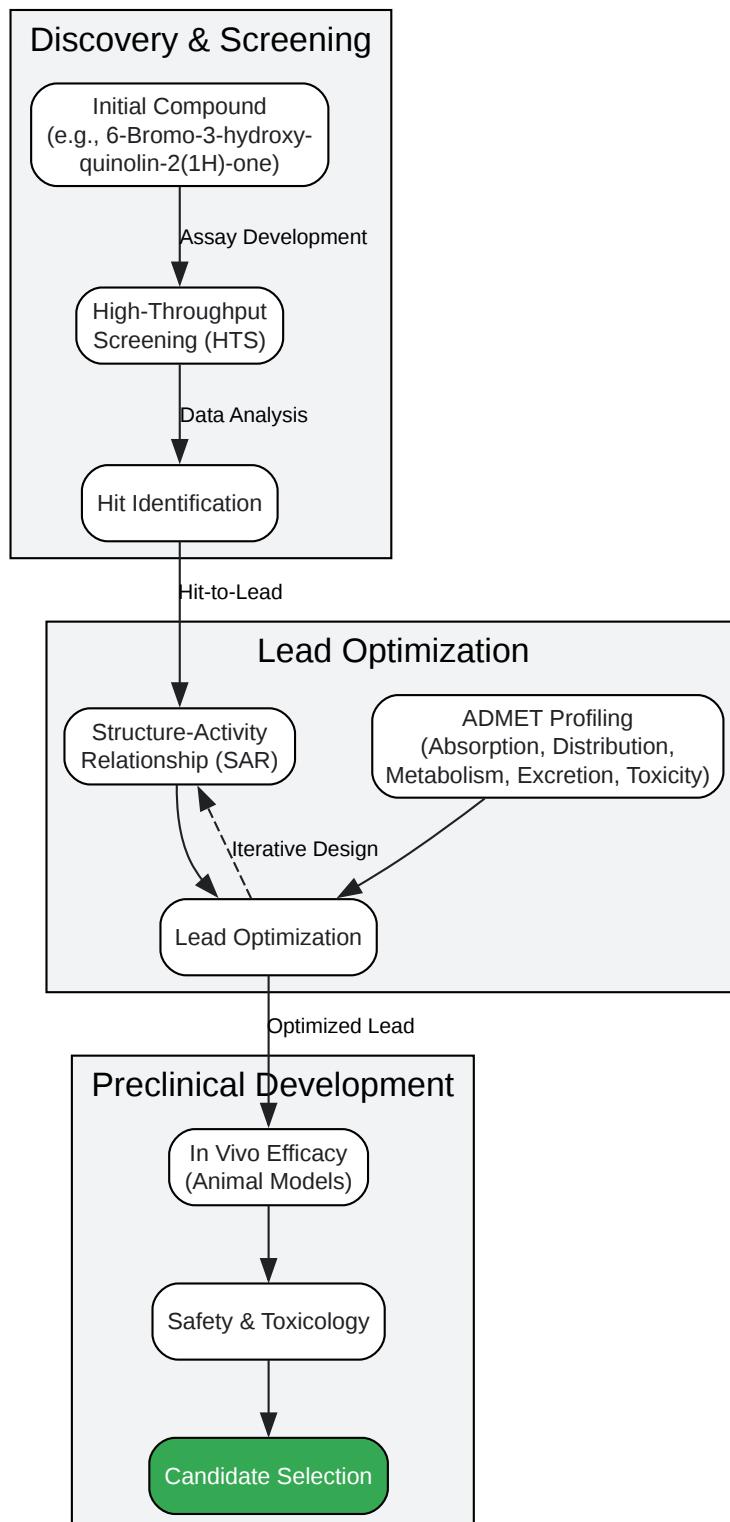
[Click to download full resolution via product page](#)

Caption: Proposed synthetic route for **6-Bromo-3-hydroxyquinolin-2(1H)-one**.

Potential Biological Activity and Therapeutic Relevance

The quinolinone core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. While specific studies on **6-Bromo-3-hydroxyquinolin-2(1H)-one** are limited, the broader class of quinolinones has shown significant therapeutic potential.

- **Antibacterial and Antifungal Activity:** Many quinolinone derivatives have been investigated for their antimicrobial properties. For instance, related quinazolinone compounds have demonstrated high activity against various bacterial strains, including *Staphylococcus aureus* and *Escherichia coli*.
- **Anticancer Properties:** The quinolinone structure is a key component of several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule formation.
- **Anti-inflammatory Effects:** Some quinolinone analogues have shown potential as anti-inflammatory agents. A study on 6-bromo-3-methylquinoline analogues highlighted their role as inhibitors of prostaglandin F2 α , which is associated with inflammation and preterm labor.
- **Enzyme Inhibition:** The nitrogen-containing heterocyclic structure of quinolinones makes them suitable candidates for enzyme inhibitors. They have been explored as inhibitors for enzymes such as chymase and matrix metalloproteinases (MMPs).


Given these precedents, **6-Bromo-3-hydroxyquinolin-2(1H)-one** represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.

Conceptual Drug Discovery Workflow

The development of a novel compound like **6-Bromo-3-hydroxyquinolin-2(1H)-one** into a therapeutic agent follows a structured, multi-stage process. The diagram below outlines a

conceptual workflow for lead compound optimization and biological screening.

Conceptual Drug Discovery Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-3-hydroxyquinolin-2(1H)-one 95% | CAS: 1379330-67-2 | AChemBlock [achemblock.com]
- 2. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromo-3-hydroxyquinolin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1377043#6-bromo-3-hydroxyquinolin-2-1h-one-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com